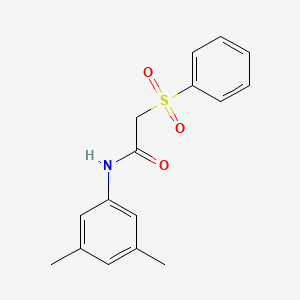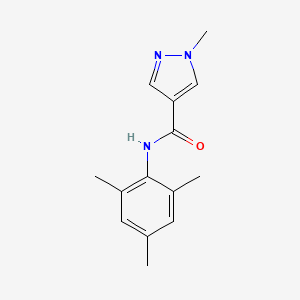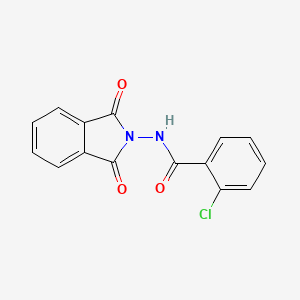![molecular formula C15H20N2O2S B5817390 N-[(2-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B5817390.png)
N-[(2-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide is a compound belonging to the class of thiourea derivatives. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and biological applications .
準備方法
The synthesis of N-[(2-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2-methoxyaniline in the presence of a thiocarbamoylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
N-[(2-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
科学的研究の応用
N-[(2-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.
Industry: It is used in the development of materials with specific electronic or magnetic properties.
作用機序
The mechanism of action of N-[(2-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide involves its ability to bind to metal ions through its thiourea moiety. This binding can inhibit the activity of metalloenzymes or alter the electronic properties of metal complexes. The molecular targets include various metal ions such as copper, zinc, and iron, and the pathways involved are related to metal ion homeostasis and enzyme inhibition .
類似化合物との比較
N-[(2-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide is unique due to its specific structure, which allows for selective binding to certain metal ions. Similar compounds include:
- N-(phenylcarbamothioyl)cyclohexanecarboxamide
- N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide
- N-(3-methoxyphenylcarbamothioyl)cyclohexanecarboxamide These compounds share the thiourea and cyclohexanecarboxamide moieties but differ in their aryl substituents, which can influence their binding properties and reactivity .
特性
IUPAC Name |
N-[(2-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-19-13-10-6-5-9-12(13)16-15(20)17-14(18)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKJWOCJKVIDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3,5-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine](/img/structure/B5817312.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5817321.png)
methanethione](/img/structure/B5817325.png)

![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZENESULFONATE](/img/structure/B5817335.png)
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenoxybutanoate](/img/structure/B5817339.png)
![2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5817348.png)
![acetic acid;(NE)-N-[2-(hydroxyamino)cyclopentylidene]hydroxylamine](/img/structure/B5817352.png)

![3,4,5,7-tetramethyl-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B5817376.png)

![N'-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5817397.png)

